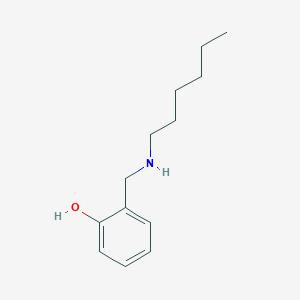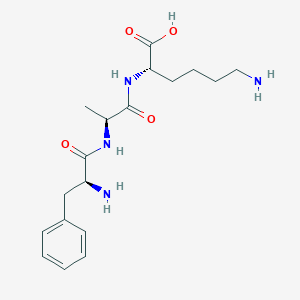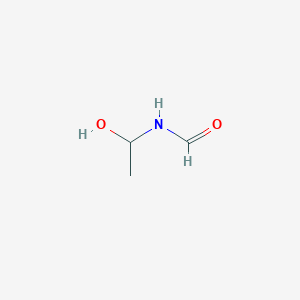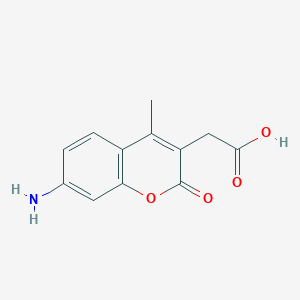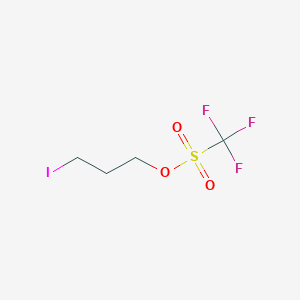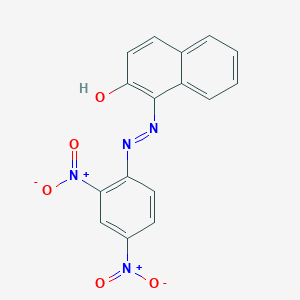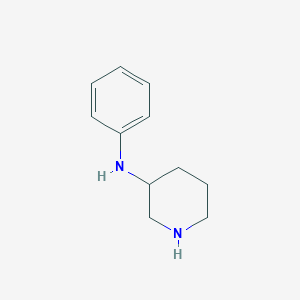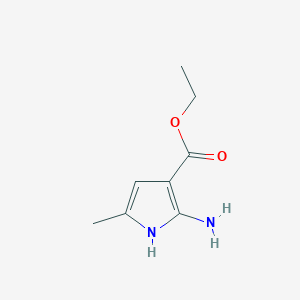
4-Phenylcyclohexylamine
Descripción general
Descripción
4-Phenylcyclohexylamine is a chemical compound that has been studied for its potential applications in various fields of chemistry and pharmacology. It is part of the arylcyclohexylamine class, which has been explored for central nervous system depressant effects and other pharmacological activities.
Synthesis Analysis
The synthesis of this compound and related compounds involves several chemical procedures, one of which includes the preparation from 1-piperidinocyclohexanecarbonitrile through the replacement of the cyano group with phenyl using phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of this compound have been analyzed, revealing significant insights. For instance, 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl-N-benzyl-1-cyclohexenylamine shows a half-chair conformation of the cyclohexenyl ring, with a pseudoequatorial orientation of all substituents except for the pseudoaxial OH-group, highlighting the intricate molecular geometry of these compounds (Sorokin et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, producing different products based on the conditions and reactants involved. For instance, the reaction with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde results in products formed by condensation followed by hydrolysis, showcasing the versatility of this compound in synthetic chemistry (Orrego Hernandez et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives have been extensively studied, with a focus on their crystalline and molecular structures. These studies provide valuable information on the compound's conformation, hydrogen bonding, and intermolecular interactions, which are critical for understanding its physical behavior and potential applications.
Chemical Properties Analysis
The chemical properties of this compound are influenced by its structure, which allows for a variety of chemical modifications and reactions. Its derivatives have been explored for activities such as analgesic effects and as organocatalysts in synthesis reactions, indicating the compound's broad utility in medicinal chemistry and organic synthesis (Lednicer, Vonvoigtlander, & Emmert, 1980).
Aplicaciones Científicas De Investigación
PCA is used in neuropharmacological research and as a structural template for PCP analogues. These analogues are available from internet retailers and are significant in drug analysis and characterization (Wallach et al., 2014).
It has been synthesized for evaluation as a central nervous system depressant, showing cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
As a phencyclidine derivative, PCA combines analgesic and sleep-producing effects without significant cardiovascular and respiratory depression (Corssen & Domino, 1966).
PCA and its derivative, 2,4-tetrahydrocyclohexylamine, have been used in vitro in the therapy of leukemias and lymphomas to eliminate occult tumor cells in autologous marrow transplantations (Perocco et al., 1985).
It is effective as an anticonvulsant agent, assisting in the design of more effective drugs (Kim, Son, & Hong, 1999).
PCA showed antimicrobial properties against Gram-negative bacteria and fungi, with notable sensitivity in certain bacteria and yeast strains (Shoaib, 2019).
Its derivatives exhibit analgesic activity, with some compounds demonstrating significant potency (Lednicer, Vonvoigtlander, & Emmert, 1980).
PCA produces a dose-dependent biphasic effect on dopamine efflux in rats (Takeda, Gazzara, & Howard, 1986).
The identification of 1-phenylcyclohexylamine analogs helps in studying drug-drug interactions (Bailey & Legault, 1979).
1-Phenylcyclohexylamine and its analogs are potent anticonvulsants in the mouse maximal electroshock seizure test and can cause motor impairment at higher doses (Rogawski et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
4-phenylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISCEAZUHNOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173807 | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19992-45-1, 5769-10-8 | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylcyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


